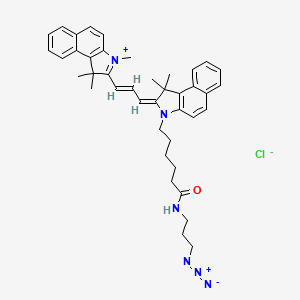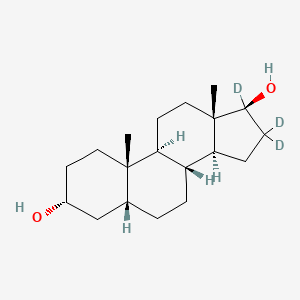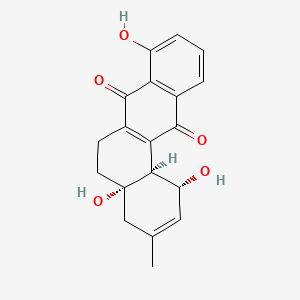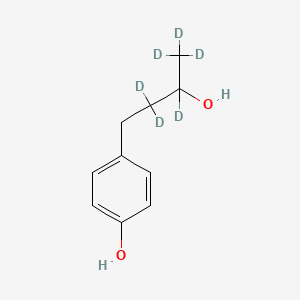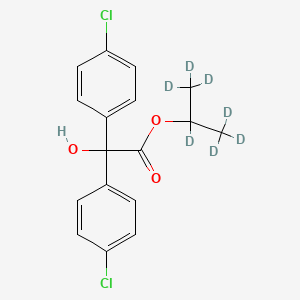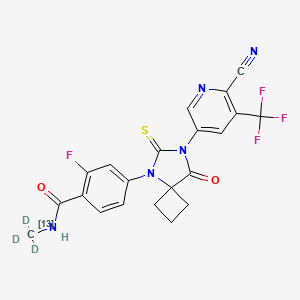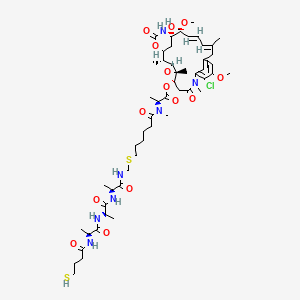
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is a complex chemical compound that serves as a peptide-cleavable agent-linker conjugate. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs). The “DM” in its structure denotes the maytansinoid component, which is a potent cytotoxic agent used in targeted cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM involves multiple steps, including the coupling of amino acids and the incorporation of the maytansinoid moiety. The process typically starts with the protection of functional groups, followed by peptide bond formation using reagents like carbodiimides or coupling agents such as HATU or EDC. The final step involves the deprotection of functional groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under stringent conditions to ensure the stability and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the compound acts as a linker between the antibody and the cytotoxic drug. The peptide-cleavable nature of the linker allows for the selective release of the drug within the cancer cells, minimizing off-target effects .
Mécanisme D'action
The mechanism of action of HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM involves its cleavage by intracellular proteases, releasing the cytotoxic maytansinoid component. The released drug then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis. This targeted approach ensures that the cytotoxic effects are confined to cancer cells, reducing systemic toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM1
- HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM2
Uniqueness
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is unique due to its specific peptide sequence and the incorporation of the maytansinoid moiety. This combination allows for precise targeting and effective cytotoxicity, making it a valuable tool in cancer therapy .
Propriétés
Formule moléculaire |
C52H78ClN7O14S2 |
|---|---|
Poids moléculaire |
1124.8 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-(4-sulfanylbutanoylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl]amino]propanoate |
InChI |
InChI=1S/C52H78ClN7O14S2/c1-29-17-15-18-39(71-11)52(69)27-38(72-50(68)58-52)30(2)45-51(7,74-45)40(26-43(63)60(9)36-24-35(23-29)25-37(70-10)44(36)53)73-49(67)34(6)59(8)42(62)20-13-12-14-22-76-28-54-46(64)31(3)56-48(66)33(5)57-47(65)32(4)55-41(61)19-16-21-75/h15,17-18,24-25,30-34,38-40,45,69,75H,12-14,16,19-23,26-28H2,1-11H3,(H,54,64)(H,55,61)(H,56,66)(H,57,65)(H,58,68)/b18-15+,29-17+/t30-,31+,32+,33-,34+,38+,39-,40+,45+,51+,52+/m1/s1 |
Clé InChI |
ULXMZGPQPANDIN-UBLQCPHDSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSCNC(=O)[C@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)CCCS)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCS)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
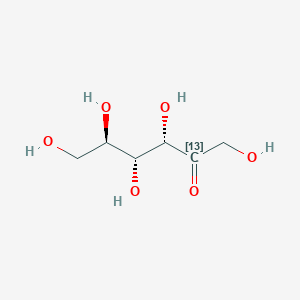
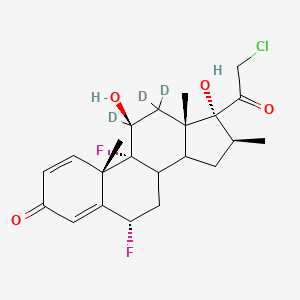

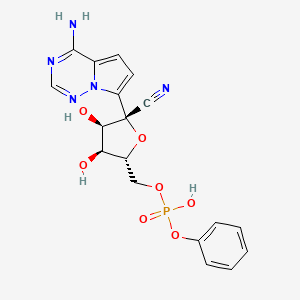
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
